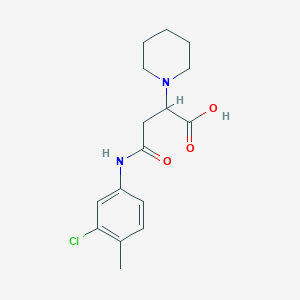

4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The presence of the chloro and methyl groups on the phenyl ring could potentially affect the compound’s reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amino group might participate in reactions involving nucleophilic substitution, while the carboxylic acid group could be involved in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid might increase its solubility in water .Applications De Recherche Scientifique

Species Differences in Biotransformation

One study focused on the species-specific biotransformation of a structurally related compound, showcasing the diverse metabolic pathways across different organisms. This research highlights the complexity of predicting drug metabolism and the importance of considering species differences in pharmaceutical development (Pottier, Busigny, & Raynaud, 1978).

Aurora Kinase Inhibitor

Research on compounds with similar structures has indicated their potential as Aurora kinase inhibitors, which could be useful in cancer treatment. The specific mechanisms through which these compounds inhibit Aurora A, an enzyme critical for cell division, underline their potential therapeutic applications (ロバート ヘンリー,ジェームズ, 2006).

Oxindole Synthesis via Palladium-catalyzed CH Functionalization

Another study explored the synthesis of oxindole derivatives through Palladium-catalyzed CH functionalization, a method that could be relevant for creating structurally related compounds. This approach demonstrates the utility of palladium catalysis in constructing complex organic molecules, which can have various applications in drug development and synthetic chemistry (Magano, Kiser, Shine, & Chen, 2014).

Antimicrobial Activity of Derivatives

The synthesis and study of N-substituted-β-amino acid derivatives containing phenyl, benzo[b]phenoxazine, and quinoxaline moieties have shown promising antimicrobial activities. This research indicates the potential of structurally related compounds in developing new antimicrobial agents, addressing the growing need for novel antibiotics (Mickevičienė et al., 2015).

Antimycobacterial Spiro-piperidin-4-ones

A study on the synthesis and biological evaluation of spiro-piperidin-4-ones revealed significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting the utility of these compounds in developing new treatments for tuberculosis. The research highlights the importance of structural innovation in combating drug-resistant strains of tuberculosis (Kumar et al., 2008).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(3-chloro-4-methylanilino)-4-oxo-2-piperidin-1-ylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O3/c1-11-5-6-12(9-13(11)17)18-15(20)10-14(16(21)22)19-7-3-2-4-8-19/h5-6,9,14H,2-4,7-8,10H2,1H3,(H,18,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTULENSZUZQIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)N2CCCCC2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide](/img/structure/B2358311.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2358315.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2358320.png)

![7-hydroxy-N-isopropyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2358321.png)

![3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2358323.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2358324.png)

![(E)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2358327.png)